NPEC-caged-D-AP5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

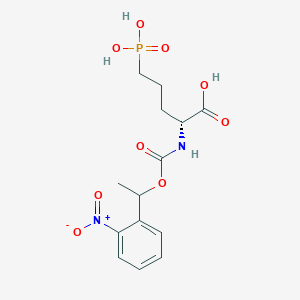

NPEC-caged-D-AP5, también conocido como ácido D-[[[1-(2-nitrofenil)etil]carbamoyl]-2-amino]-5-fosfonopentanoico, es un compuesto que se utiliza principalmente en la investigación científica. Es un derivado de D-AP5, que es un antagonista conocido del receptor N-metil-D-aspartato (NMDA). El grupo NPEC, o 1-(2-nitrofenil)etoxicarbonilo, es un grupo protector fotosensible que se puede eliminar mediante la exposición a la luz, lo que permite un control preciso sobre la activación del compuesto .

Métodos De Preparación

La síntesis de NPEC-caged-D-AP5 implica la protección de D-AP5 con el grupo NPEC. La reacción generalmente implica el uso de 1-(2-nitrofenil)etanol y un agente de acoplamiento carbodiimida para formar el derivado protegido por NPEC. Las condiciones de reacción a menudo incluyen disolventes anhidros y atmósfera inerte para evitar reacciones secundarias no deseadas.

Análisis De Reacciones Químicas

NPEC-caged-D-AP5 experimenta fotólisis, donde la exposición a la luz escinde el grupo NPEC, liberando el D-AP5 activo. Esta reacción es altamente específica y permite el control temporal y espacial sobre la activación de D-AP5. El compuesto no suele experimentar otros tipos de reacciones químicas, como oxidación, reducción o sustitución, en condiciones de laboratorio normales .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of NPEC-caged-D-AP5 in scientific research are extensive:

- Synaptic Plasticity Studies : Researchers use this compound to investigate the role of NMDA receptors in long-term potentiation (LTP), a process essential for learning and memory. By controlling the timing of D-AP5 release, scientists can study how NMDA receptor blockade affects synaptic strengthening .

- Neuroprotective Research : Studies have explored the neuroprotective effects of NMDA antagonists against glutamate-induced toxicity, highlighting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Behavioral Experiments : In vivo studies have demonstrated that D-AP5 can impair spatial learning in a dose-dependent manner. This research has established correlations between NMDA receptor activity and cognitive functions, providing insights into how receptor modulation affects behavior .

- Pharmacological Investigations : this compound is also utilized in pharmacological studies to assess the effects of NMDA receptor antagonists on various neurological conditions. Its ability to provide temporal control allows researchers to dissect the contributions of NMDA receptor activity to different pathological states .

Synaptic Plasticity

In experiments involving hippocampal slices, researchers employed this compound to explore NMDA receptor functions during LTP induction. The controlled release of D-AP5 enabled precise timing in experiments that demonstrated how NMDA receptor blockade influences synaptic strengthening.

Neuroprotective Studies

Research has indicated that this compound can protect neurons from excitotoxic damage caused by excessive glutamate release. This property positions it as a potential therapeutic agent for conditions characterized by excitotoxicity.

Mecanismo De Acción

El mecanismo de acción de NPEC-caged-D-AP5 implica la inhibición de los receptores NMDA. Tras la exposición a la luz, el grupo NPEC se escinde, liberando D-AP5, que luego se une al receptor NMDA y evita la unión del glutamato, el ligando natural del receptor. Esta inhibición bloquea la entrada de iones de calcio a través del receptor, modulando así la transmisión sináptica y la plasticidad .

Comparación Con Compuestos Similares

NPEC-caged-D-AP5 es único en su capacidad de proporcionar un control temporal y espacial preciso sobre la inhibición del receptor NMDA. Compuestos similares incluyen otros antagonistas del receptor NMDA enjaulados, como MNI-caged-D-AP5 y RuBi-D-AP5. Estos compuestos también utilizan grupos protectores fotosensibles para controlar la activación de D-AP5, pero difieren en los grupos protectores específicos utilizados y sus propiedades de fotólisis .

Actividad Biológica

NPEC-caged-D-AP5 is a caged derivative of D-AP5, a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is utilized extensively in neuroscience research due to its ability to provide precise temporal and spatial control over NMDA receptor activity through photolysis. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and applications in research.

Target of Action

this compound specifically targets NMDA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound acts as an antagonist by binding to the NMDA receptor, inhibiting its activation and preventing calcium ion influx that is typically induced by glutamate binding .

Molecular Mechanism

The NPEC group attached to D-AP5 is photosensitive, allowing for controlled activation via light exposure. Upon photolysis, the NPEC group is cleaved, releasing active D-AP5 that can then bind to NMDA receptors, effectively blocking their function . This mechanism enables researchers to manipulate NMDA receptor activity with high precision in experimental settings.

Pharmacokinetics

Solubility and Stability

this compound is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It demonstrates stability when stored at -20°C, which is crucial for maintaining its efficacy in experimental applications .

Dosage Effects

Research indicates that the effects of this compound vary with dosage. Lower doses effectively inhibit NMDA receptor activity without significant adverse effects, making it suitable for various experimental designs .

Cellular Effects

This compound influences neuronal signaling pathways by inhibiting NMDA receptor activation during synaptic transmission. This inhibition plays a vital role in associative long-term potentiation (LTP), a process essential for learning and memory .

Applications in Research

This compound is widely used in neuroscience to study NMDA receptor functions related to synaptic plasticity and neurological disorders. Its ability to control receptor activation allows for experiments that elucidate the mechanisms underlying learning and memory processes.

Case Studies

- Synaptic Plasticity : In studies involving hippocampal slices, researchers used this compound to investigate the role of NMDA receptors in LTP induction. The controlled release of D-AP5 allowed for precise timing in experiments that demonstrated how NMDA receptor blockade affects synaptic strengthening .

- Neuroprotective Studies : Other research has explored the neuroprotective effects of NMDA antagonists like this compound against glutamate-induced toxicity, highlighting its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

| Compound | Caging Group | Release Mechanism | Key Features |

|---|---|---|---|

| This compound | 1-(2-nitrophenyl)ethoxycarbonyl | Photolysis | Controlled release; effective NMDA antagonist |

| MNI-caged-D-AP5 | 4-methoxy-7-nitroindolinyl | Photolysis | Faster release rates; similar applications |

| RuBi-D-AP5 | Various | Photolysis | Offers unique properties for specific studies |

Propiedades

IUPAC Name |

(2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEANJAZNZWLHC-HCCKASOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N2O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.